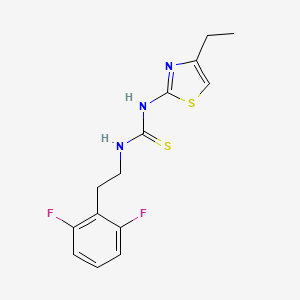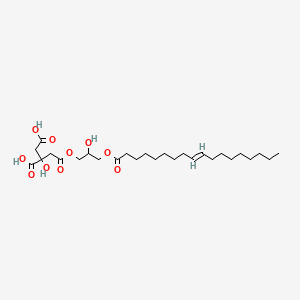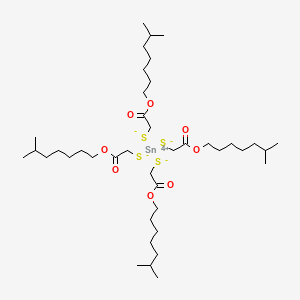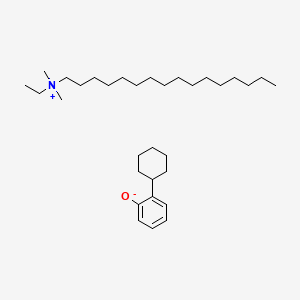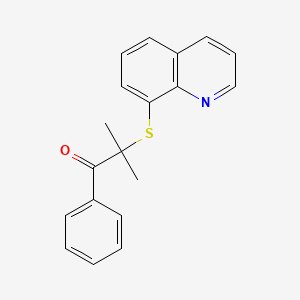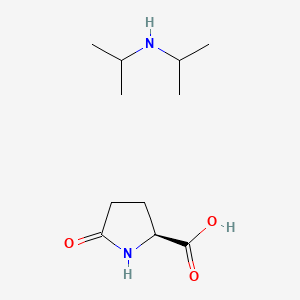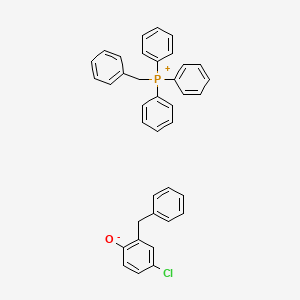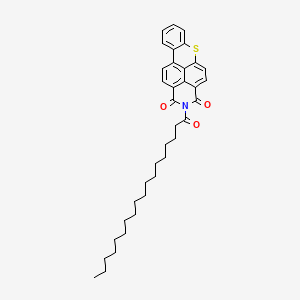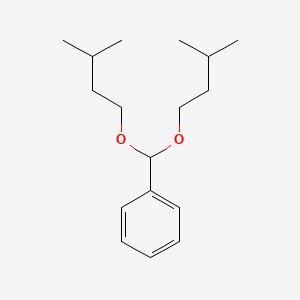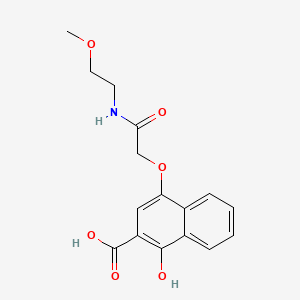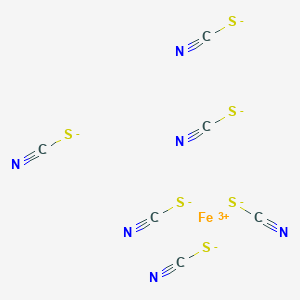
Iron(III) hexathiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) hexathiocyanate, also known as ferric hexathiocyanate, is a coordination compound with the formula [Fe(SCN)₆]³⁻. This compound is known for its striking deep red color in aqueous solutions, which makes it a useful reagent in analytical chemistry for detecting iron(III) ions. The compound forms through the reaction of iron(III) ions with thiocyanate ions, resulting in a complex that has been studied extensively for its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) hexathiocyanate can be synthesized by mixing aqueous solutions of iron(III) nitrate (Fe(NO₃)₃) and potassium thiocyanate (KSCN). The reaction is typically carried out under controlled conditions to ensure the formation of the desired complex: [ \text{Fe}^{3+} + 6 \text{SCN}^- \rightarrow [\text{Fe(SCN)}_6]^{3-} ]
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more sophisticated techniques to ensure purity and yield. The process generally involves the careful control of reactant concentrations and reaction conditions to optimize the formation of the hexathiocyanate complex .
Chemical Reactions Analysis
Types of Reactions: Iron(III) hexathiocyanate undergoes various chemical reactions, including:
Complexation: Formation of the hexathiocyanate complex from iron(III) and thiocyanate ions.
Redox Reactions: The compound can participate in redox reactions, where iron(III) is reduced to iron(II) or oxidized further under specific conditions.
Substitution Reactions: Thiocyanate ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize this compound.
Reducing Agents: Such as ascorbic acid can reduce iron(III) to iron(II).
Ligand Substitution: Reagents like chloride ions (Cl⁻) can replace thiocyanate ligands.
Major Products:
Iron(II) Complexes: Formed through reduction reactions.
Substituted Complexes: Formed through ligand substitution reactions .
Scientific Research Applications
Iron(III) hexathiocyanate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the colorimetric detection of iron(III) ions due to its intense red color.
Biological Studies:
Industrial Applications: Utilized in processes that require the detection and quantification of iron ions, such as water treatment and quality control .
Mechanism of Action
The mechanism of action of iron(III) hexathiocyanate involves the coordination of thiocyanate ligands to the central iron(III) ion. This coordination results in the formation of a stable complex that exhibits unique optical properties. The molecular targets and pathways involved include:
Coordination Chemistry: The formation of the hexathiocyanate complex through ligand coordination.
Spectroscopic Properties: The complex’s ability to absorb light in the visible spectrum, leading to its characteristic red color .
Comparison with Similar Compounds
Iron(III) Thiocyanate ([Fe(SCN)₃]): A simpler complex with three thiocyanate ligands.
Iron(II) Thiocyanate ([Fe(SCN)₂]): A reduced form of the iron-thiocyanate complex.
Other Metal Thiocyanates: Complexes formed with metals like copper, cobalt, and nickel.
Uniqueness: Iron(III) hexathiocyanate is unique due to its high coordination number (six thiocyanate ligands) and its intense red color, which makes it particularly useful in analytical applications. Its stability and distinct spectroscopic properties set it apart from other similar compounds .
Properties
CAS No. |
45227-67-6 |
|---|---|
Molecular Formula |
C6FeN6S6-3 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
iron(3+);hexathiocyanate |
InChI |
InChI=1S/6CHNS.Fe/c6*2-1-3;/h6*3H;/q;;;;;;+3/p-6 |
InChI Key |
LCOZLAVTDFCLIZ-UHFFFAOYSA-H |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




